molecular formula C9H10O4 B3050117 1,3-Benzodioxole, 4,7-dimethoxy- CAS No. 23731-75-1

1,3-Benzodioxole, 4,7-dimethoxy-

Cat. No. B3050117
CAS RN: 23731-75-1
M. Wt: 182.17 g/mol
InChI Key: HTXMJCHSFOPGME-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole, 4,7-dimethoxy-” is an organic compound that is a derivative of 1,3-Benzodioxole . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .


Synthesis Analysis

The synthesis of 1,3-Benzodioxole, 4,7-dimethoxy- can be achieved through a method based on allylpolymethoxybenzenes (like apiol 1) that are easily isolated in large quantities from CO2 extracts of parsley and dill seeds . The compound can be synthesized from catechol with disubstituted halomethanes .


Molecular Structure Analysis

The molecular structure of 1,3-Benzodioxole, 4,7-dimethoxy- is characterized by the presence of a benzene ring and a methylenedioxy functional group . The compound has a formula of C6H4O2CH2 .

Scientific Research Applications

Antitumor Applications

1,3-Benzodioxole, 4,7-dimethoxy- (hereafter referred to as "the compound") has shown promising results in cancer research. Notably, it has been effective against colon cancer cells. The compound, especially in the form of apiole, has demonstrated antitumor effects in vivo against human COLO 205 cancer cells. These effects were achieved through the up-regulation of cell cycle regulators such as p53, p21/Cip1, and p27/Kip1, leading to a marked decrease in tumor growth in mouse models without showing signs of toxicity (Wei et al., 2012). Similarly, a study on various 4,7-dimethoxy-1,3-benzodioxole derivatives indicated that specific substitutions at the 5-position, particularly the 2-propenyl substituent named “apiole”, showed potent inhibitory activity against COLO 205 cells (Lien et al., 2011).

Chemical Synthesis and Reactions

The compound has been a focus in the field of chemical synthesis and characterization. In an earlier study, the synthesis and reactions of 1,3-Benzodioxoledicarboxaldehydes were explored, contributing to the structural elucidation of related compounds (Daliacker et al., 1986). Furthermore, the preparation of amino-1,3-benzodioxoles and their derivatives was described, highlighting the versatility of the compound in chemical transformations (Daliacker et al., 1978).

Applications in Polymer Chemistry

The compound has also found applications in polymer chemistry. For instance, a derivative of 1,3-benzodioxole was synthesized and characterized for its role as a photoinitiator in free radical polymerization (Kumbaraci et al., 2012). This indicates its potential in the field of material science and polymer production.

Anti-Inflammatory Applications

Additionally, derivatives of 1,3-Benzodioxole, such as 4,7-Dimethoxy-5-methyl-1,3-benzodioxole, have been studied for their anti-inflammatory properties. A study found that this derivative, isolated from Antrodia camphorata, inhibited inflammation in LPS-induced RAW264.7 cells by suppressing NF-κB and inducing HO-1 (Shie et al., 2016).

Safety and Hazards

The safety data sheet for 1,3-Benzodioxole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for the research and development of 1,3-Benzodioxole, 4,7-dimethoxy- could involve its potential use in the synthesis of methoxy-analogues of coenzymes Q with substituents having various chain lengths . This could open up new possibilities for the use of this compound in the field of medicinal chemistry.

properties

IUPAC Name

4,7-dimethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-10-6-3-4-7(11-2)9-8(6)12-5-13-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXMJCHSFOPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461888
Record name 1,3-Benzodioxole, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole, 4,7-dimethoxy-

CAS RN

23731-75-1
Record name 1,3-Benzodioxole, 4,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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